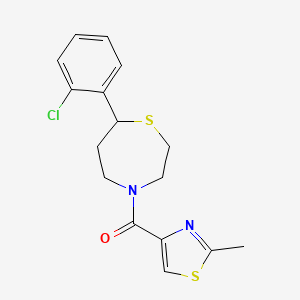
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H17ClN2OS2 and its molecular weight is 352.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone , also known by its CAS number 1798515-60-2, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of a thiazepane ring and a methylthiazole moiety, with a chlorophenyl substituent. The presence of these functional groups is crucial for its biological activity, as they may facilitate interactions with various biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Thiazepane Ring | A seven-membered heterocyclic ring |
| Chlorophenyl Group | Enhances lipophilicity and potential receptor binding |
| Methylthiazole Moiety | Contributes to biological interactions |
Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities. The thiazepane and thiazole components are known to interact with multiple biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially disrupting specific enzymatic functions critical for cellular processes.
Structure-Activity Relationship (SAR)
The biological activity can be predicted through SAR analysis, which correlates structural modifications with biological effects. For example, the introduction of halogenated phenyl groups has been shown to enhance the potency of similar compounds against various pathogens or cancer cells.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Initial investigations into the compound's ability to inhibit specific enzymes have shown promise. In silico modeling suggests that it may bind effectively to active sites on target enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation.
- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, derivatives containing thiazole rings are known for their efficacy against bacterial strains, suggesting that this compound may exhibit similar effects .
- Anticancer Potential : The thiazepane structure has been linked to anticancer activity in other compounds. Research into related thiazepane derivatives indicates that they can induce apoptosis in cancer cells, hinting at a potential role for this compound in oncology .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Benzothiazole derivatives | Benzothiazole ring | Antiviral |
This table illustrates how different substitutions can lead to varying pharmacological profiles.
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS2/c1-11-18-14(10-22-11)16(20)19-7-6-15(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFOBWKJCFZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














